N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting appropriate amines with ethylene glycol or its derivatives.
Coupling Reactions: The final step involves coupling the thiadiazole and piperazine derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other alkyl groups. This can affect its biological activity, stability, and reactivity.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-15(18-17-20-19-16(24-17)13-6-7-13)12-21-8-10-22(11-9-21)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXGTBCELSUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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